molecular formula C16H13N5OS B2479973 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034523-50-5

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2479973
CAS RN: 2034523-50-5
M. Wt: 323.37
InChI Key: WYSMJFOIBVJRHW-UHFFFAOYSA-N
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Description

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiophene ring, a 1,2,3-triazole ring, and an indole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions or subsequent functionalization of the thiophene ring . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Thiophene is a five-membered ring with one sulfur atom . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms, and indole consists of a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including the compound , have drawn attention as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s unique structure may serve as a scaffold for designing novel drugs with specific therapeutic targets.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The π-conjugated system in thiophene rings facilitates charge transport, making them valuable components in electronic devices .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in materials science and engineering .

Serotonin Antagonists

While not directly related to the compound, thiophene-containing molecules have been investigated as serotonin antagonists. These compounds may have implications in treating conditions like Alzheimer’s disease .

Heterocyclic Synthesis Strategies

Researchers have explored various synthetic methods to obtain thiophene derivatives. These include condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. These strategies allow the efficient preparation of diverse thiophene-based compounds for further study .

Iodocyclization for 3-Iodothiopenes

Recent advances include the facile synthesis of 3-iodothiopenes through dehydrative iodocyclization. This method provides a straightforward route to functionalized thiophenes, expanding their potential applications .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and study of compounds like “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide” could be a promising area of future research.

properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c22-16(15-7-11-3-1-2-4-14(11)18-15)17-8-12-9-21(20-19-12)13-5-6-23-10-13/h1-7,9-10,18H,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSMJFOIBVJRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

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